N-(3-bromobenzyl)-2-chloro-4-fluorobenzamide
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Overview
Description
N-(3-bromobenzyl)-2-chloro-4-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromobenzyl group attached to the nitrogen atom, along with chloro and fluoro substituents on the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzyl)-2-chloro-4-fluorobenzamide typically involves the reaction of 3-bromobenzylamine with 2-chloro-4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromobenzyl)-2-chloro-4-fluorobenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the benzyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
N-(3-bromobenzyl)-2-chloro-4-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of N-(3-bromobenzyl)-2-chloro-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromobenzyl group allows for strong binding affinity, while the chloro and fluoro substituents enhance the compound’s stability and reactivity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromobenzyl)-2-chlorobenzamide
- N-(3-bromobenzyl)-4-fluorobenzamide
- N-(3-bromobenzyl)-2,4-dichlorobenzamide
Uniqueness
N-(3-bromobenzyl)-2-chloro-4-fluorobenzamide is unique due to the combination of chloro and fluoro substituents on the benzamide ring, which imparts distinct chemical and biological properties. This combination enhances the compound’s stability, reactivity, and potential for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-chloro-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClFNO/c15-10-3-1-2-9(6-10)8-18-14(19)12-5-4-11(17)7-13(12)16/h1-7H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZWOHIWPQZFHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNC(=O)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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